Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl-
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Overview
Description
Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 3-(4-methoxyphenoxy)propylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid, 4-methoxyphenol, and 3-chloropropylamine.
Formation of Intermediate: The 4-methoxyphenol is reacted with 3-chloropropylamine under basic conditions to form 3-(4-methoxyphenoxy)propylamine.
Coupling Reaction: The intermediate 3-(4-methoxyphenoxy)propylamine is then coupled with benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methoxy-: Similar structure but lacks the 3-(4-methoxyphenoxy)propylamino group.
Benzoic acid, 3-methyl-: Similar structure but lacks the 3-(4-methoxyphenoxy)propylamino group.
Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-: Similar structure but lacks the methyl group.
Uniqueness
Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl- is unique due to the presence of both the 3-(4-methoxyphenoxy)propylamino group and the methyl group, which confer specific chemical and biological properties that are distinct from its similar compounds.
Properties
CAS No. |
937693-14-6 |
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Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenoxy)propylamino]-3-methylbenzoic acid |
InChI |
InChI=1S/C18H21NO4/c1-13-5-3-6-16(18(20)21)17(13)19-11-4-12-23-15-9-7-14(22-2)8-10-15/h3,5-10,19H,4,11-12H2,1-2H3,(H,20,21) |
InChI Key |
RSKLMNGKAZQLNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NCCCOC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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